

In-Depth Technical Guide to CTX-0294885: Biological Targets and Pathways

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Compound of Interest

Compound Name: CTX-0294885 hydrochloride

Cat. No.: B1150419

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Abstract

CTX-0294885 is a novel, potent, broad-spectrum kinase inhibitor identified as a bisanilino pyrimidine. It serves as a powerful research tool for kinome signaling network analysis and has demonstrated significant potential in preclinical research for diseases such as cancer, inflammation, and diabetes. This document provides a comprehensive technical overview of CTX-0294885, detailing its known biological targets, associated signaling pathways, and the experimental methodologies used for its characterization. While extensive kinome profiling has been performed, this guide is based on publicly available data, as the complete list of all identified kinase targets from the primary literature was not accessible.

Core Biological Targets

CTX-0294885 has been characterized as a broad-spectrum kinase inhibitor.^{[1][2][3][4]} An initial in vitro screen identified several key kinases that are potently inhibited by this compound. The 50% inhibitory concentration (IC₅₀) values for these kinases are summarized in the table below.

Target Kinase	IC50 (nM)	Key Associated Pathways
FLT3 (Fms-like tyrosine kinase 3)	1	JAK-STAT Signaling, MAPK Signaling
Src (Proto-oncogene tyrosine-protein kinase Src)	2	Focal Adhesion, Growth Factor Signaling
JAK2 (Janus kinase 2)	3	JAK-STAT Signaling
VEGFR3 (Vascular endothelial growth factor receptor 3)	3	Angiogenesis, Lymphangiogenesis
FAK (Focal adhesion kinase)	4	Focal Adhesion, Integrin Signaling
Aurora Kinase A	18	Cell Cycle Regulation, Mitosis
JAK3 (Janus kinase 3)	28	JAK-STAT Signaling

Table 1: Known IC50 values of CTX-0294885 against a panel of kinases. Data sourced from commercially available technical information.[5]

In a landmark study, CTX-0294885 was utilized as an affinity reagent for the mass spectrometry-based kinome profiling of the human basal breast cancer cell line, MDA-MB-231. [2] This large-scale experiment led to the identification of 235 protein kinases that bind to CTX-0294885, indicating its broad target profile.[1][2] Notably, this included all members of the AKT family of kinases, which were not previously captured by other broad-spectrum kinase inhibitors.[1][2]

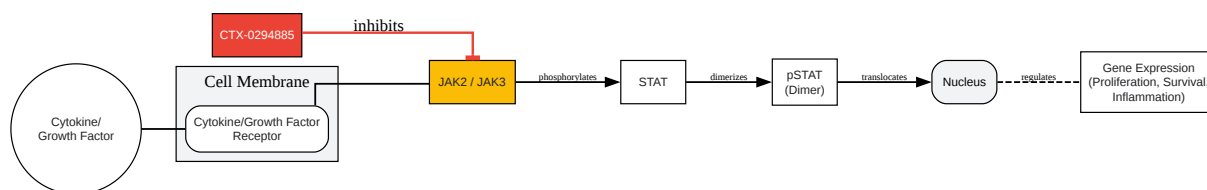
Signaling Pathways Modulated by CTX-0294885

Based on its known high-affinity targets, CTX-0294885 is predicted to significantly impact several critical cellular signaling pathways. The inhibition of these kinases can lead to downstream effects on cell proliferation, survival, migration, and angiogenesis.

JAK-STAT Signaling Pathway

CTX-0294885 potently inhibits JAK2, JAK3, and FLT3, all of which are key components of the JAK-STAT signaling cascade. This pathway is crucial for cytokine and growth factor signaling,

playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.

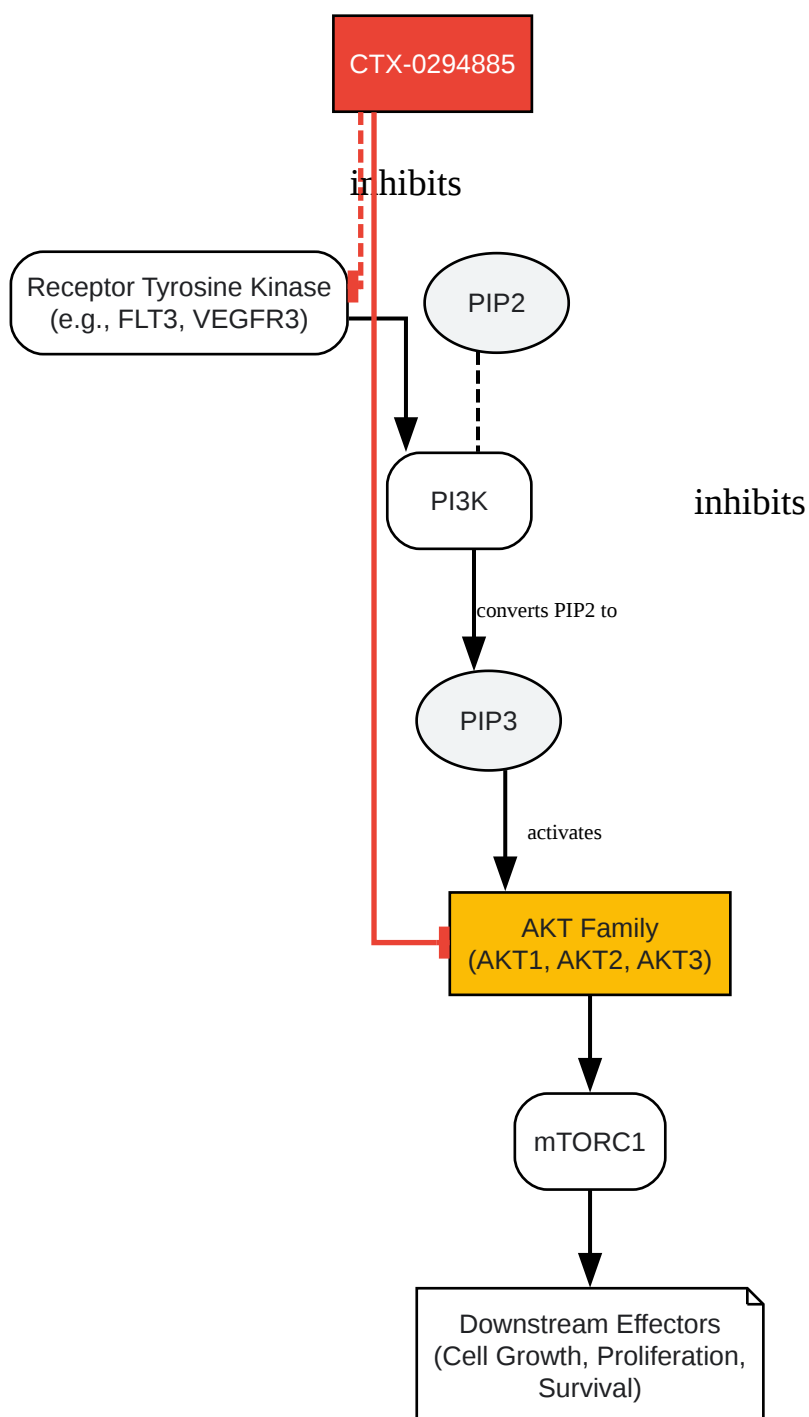


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Figure 1: Inhibition of the JAK-STAT pathway by CTX-0294885.

PI3K/AKT/mTOR Signaling Pathway

The capture of all AKT family members (AKT1, AKT2, and AKT3) by CTX-0294885 suggests a profound impact on the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

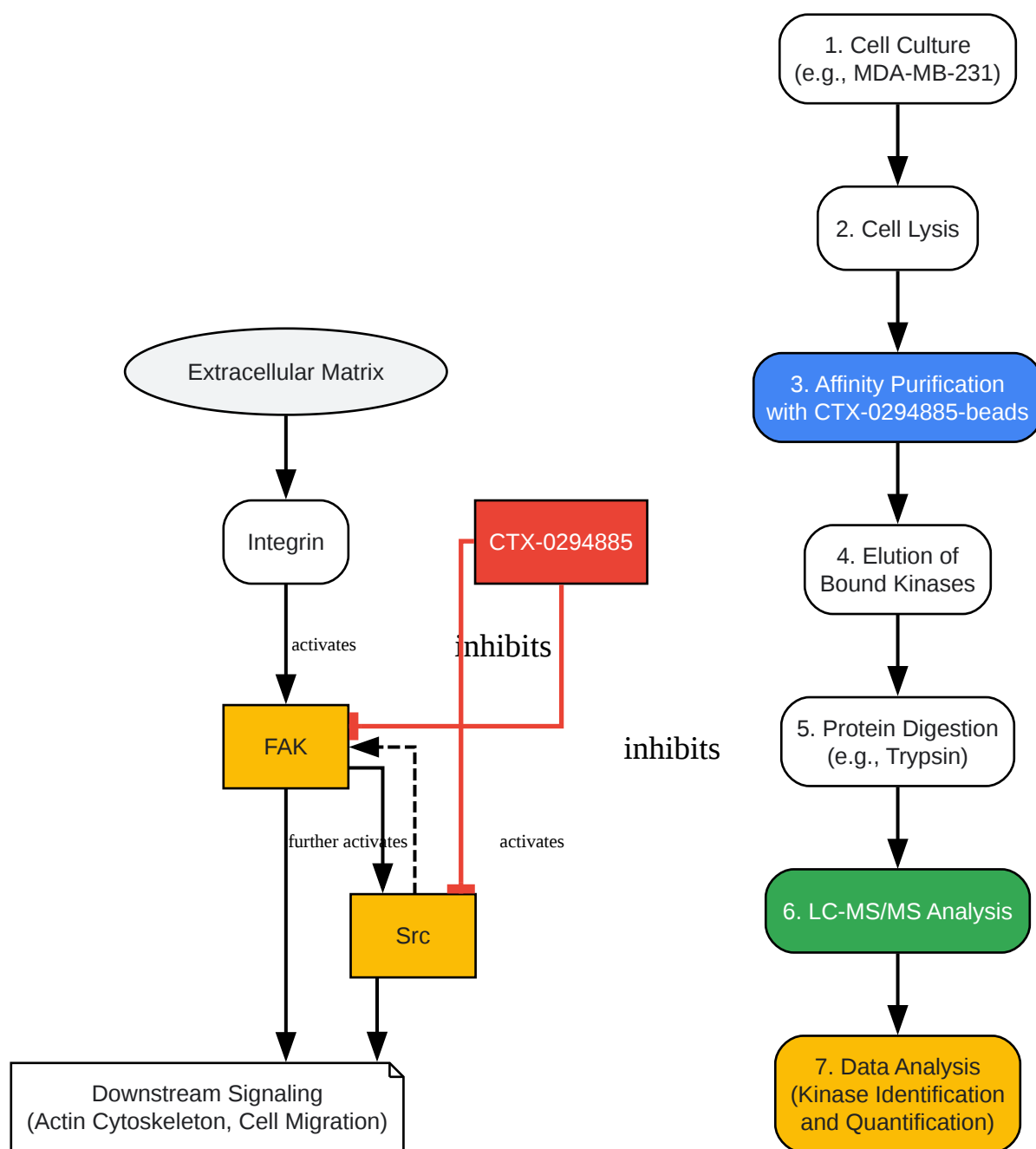


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Figure 2: Broad inhibition of the AKT signaling pathway by CTX-0294885.

Focal Adhesion and Cell Migration

Through its potent inhibition of Src and FAK, CTX-0294885 can disrupt signaling from the extracellular matrix through integrins, which is critical for cell adhesion, migration, and invasion. This makes it a valuable tool for studying these processes, which are central to cancer metastasis.



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